Einecs 286-764-8
Description
Overview of Key Academic Research Areas for the Benzofuran (B130515) Diol Compound
Given that the actual chemical identity of Einecs 286-764-8 is fundamentally different from the "Benzofuran Diol Compound" described, it is not possible to generate a scientifically accurate article that adheres to the provided outline. The core subject of the requested article does not correspond to the provided chemical identifier.
Therefore, the generation of the article as per the instructions cannot be fulfilled. The premise of the request is based on a factually incorrect association between the Einecs number and the chemical class described.
Identified Compound Details:
| Identifier | Value |
| IUPAC Name | butyl dihydrogen phosphate (B84403);2-[2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanamine nih.gov |
| EINECS No. | 286-764-8 nih.gov |
| CAS No. | 85391-12-4 nih.gov |
| Molecular Formula | C26H54N3O4P chemnet.com |
A scientifically sound article on this compound would discuss its nature as an imidazoline (B1206853) derivative and a phosphate salt, its synthesis, and its applications, which are unrelated to the chemistry of benzofurans, polycyclic ethers, or dichlorovinyl systems.
Properties
CAS No. |
85391-12-4 |
|---|---|
Molecular Formula |
C26H54N3O4P |
Molecular Weight |
503.7 g/mol |
IUPAC Name |
butyl dihydrogen phosphate;2-[2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C22H43N3.C4H11O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-24-19-21-25(22)20-18-23;1-2-3-4-8-9(5,6)7/h9-10H,2-8,11-21,23H2,1H3;2-4H2,1H3,(H2,5,6,7)/b10-9-; |
InChI Key |
BKYWJAIRSZPPFG-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC1=NCCN1CCN.CCCCOP(=O)(O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NCCN1CCN.CCCCOP(=O)(O)O |
Origin of Product |
United States |
Mechanistic Investigations in the Synthesis and Chemical Transformations of Benzofuran Diol Compounds
Elucidation of Reaction Mechanisms in Benzofuran (B130515) Ring Formation
The construction of the benzofuran core is achievable through various synthetic strategies, each governed by distinct mechanistic principles. The choice of method often depends on the desired substitution pattern and the available starting materials. Understanding these mechanisms is critical for optimizing reaction conditions and achieving high yields.
One of the classical approaches to forming the furan (B31954) ring fused to a benzene (B151609) core involves an intramolecular cyclization followed by a condensation reaction. A common pathway begins with an ortho-hydroxyaryl ketone derivative. In the presence of a base, the reaction proceeds through a well-defined sequence.
First, the base abstracts the most acidic proton. While the phenolic proton is highly acidic, the formation of the corresponding phenoxide is often a rapid equilibrium. The crucial step for cyclization is the deprotonation of the α-carbon to the ketone, generating a nucleophilic enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of a neighboring group (often an ester or another ketone) or, in a related pathway, the phenolic oxygen attacks a tethered electrophile.
For the purpose of this discussion, we consider the cyclization of a 2-(2-oxoalkyl)phenol. The mechanism involves:
Deprotonation: A base (e.g., NaOH, K₂CO₃) deprotonates the phenolic hydroxyl group to form a phenoxide.
Intramolecular Cyclization: The phenoxide oxygen acts as a nucleophile, attacking the ketone carbonyl to form a five-membered cyclic hemiacetal, known as a 2,3-dihydrobenzofuran-2-ol.
Dehydration: This intermediate is then subjected to dehydration (discussed in 3.1.2) to yield the aromatic benzofuran ring.
The efficiency of this pathway is highly dependent on the choice of base and the electronic nature of the substituents on the aromatic ring, as shown in the table below.
| Aromatic Substituent (at C5) | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| -H | K₂CO₃ | 12 | 75 |
| -OCH₃ | K₂CO₃ | 10 | 88 |
| -NO₂ | K₂CO₃ | 24 | 45 |
| -H | NaOH (1M) | 8 | 82 |
The final step in many benzofuran syntheses, including the aldol-type pathway, is the dehydration of a 2,3-dihydrobenzofuranol intermediate to achieve aromatization. This elimination reaction is typically catalyzed by either acid or base and proceeds via different mechanisms depending on the conditions.
Under basic conditions, the mechanism is often an E1cB (Elimination, Unimolecular, Conjugate Base) process. This is particularly favored because the proton at the C2 position is activated by the adjacent oxygen atom and the developing aromatic system. The steps are:
Deprotonation: A base removes the proton from C2 of the dihydrobenzofuranol intermediate, forming a resonance-stabilized carbanion (the conjugate base). This step is typically reversible and rapid.
Loss of Leaving Group: The carbanion expels the hydroxyl group (as OH⁻) from the C3 position in the rate-determining step, resulting in the formation of the double bond within the furan ring.
The stability of the carbanion intermediate is a key factor influencing the reaction rate. Electron-withdrawing groups on the benzene ring can stabilize this intermediate, accelerating the dehydration process.
Modern synthetic methods often employ oxidative conditions to construct the benzofuran ring, offering mild reaction conditions and high functional group tolerance. These reactions typically start from ortho-alkenyl or ortho-alkynyl phenols.
Hypervalent Iodine Reagents: Reagents such as phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA) are powerful oxidants that can initiate cyclization. The mechanism for an o-alkenylphenol involves:
Coordination of the phenolic oxygen to the iodine(III) center.
Intramolecular attack of the alkene π-bond onto the activated oxygen atom (or vice-versa), forming a five-membered ring and generating a transient organoiodine species.
Reductive elimination of iodobenzene (B50100) (PhI) to yield the benzofuran product, often a 2,3-dihydrobenzofuran (B1216630) derivative which may or may not aromatize depending on the substrate and conditions.
Metal Catalysis: Transition metals, particularly palladium(II), are highly effective catalysts for this transformation in what is often termed an intramolecular Wacker-type reaction. For an o-allylphenol, the catalytic cycle is generally understood as:
Coordination: The alkene of the allyl group coordinates to the Pd(II) catalyst.
Oxypalladation: The phenoxide, formed in situ, performs an intramolecular nucleophilic attack on the coordinated alkene, forming a new C-O bond and a carbon-palladium σ-bond. This cyclization step can proceed with varying stereoselectivity.
β-Hydride Elimination: A proton is eliminated from an adjacent carbon, regenerating the double bond in a new position and forming a palladium-hydride species.
Reductive Elimination/Reoxidation: The catalyst is regenerated to Pd(II) to complete the cycle.
| Catalyst/Reagent | Oxidant | Solvent | Yield of Benzofuran Product (%) |
|---|---|---|---|
| PdCl₂(CH₃CN)₂ | O₂ (1 atm) | DMSO | 91 |
| Cu(OAc)₂ | O₂ (1 atm) | DMF | 65 |
| PIDA | - (Stoichiometric) | CH₂Cl₂ | 85 |
| Rh(acac)(CO)₂ | O₂ (1 atm) | Toluene | 78 |
Stereochemical Control and Diastereoselectivity in Cyclopropylidene Formation Reactions
The functionalization of pre-formed benzofuran diol scaffolds allows for the creation of complex molecular architectures. A notable transformation is the formation of a cyclopropylidene group, an allene (B1206475) fused to a cyclopropane (B1198618) ring. The synthesis of such a moiety often proceeds via carbenoid chemistry, and the inherent stereochemistry of the benzofuran diol substrate plays a crucial role in directing the outcome.
A common method involves the reaction of a ketone (present on a side chain of the benzofuran) with a phosphonium (B103445) ylide derived from CBr₄ and PPh₃, followed by treatment with an organolithium reagent. The key to diastereoselectivity lies in the final step, where a lithium carbenoid undergoes intramolecular rearrangement. The existing stereocenters of the diol backbone create a chiral environment. The approach of the reagents and the conformation of the transition state are influenced by steric hindrance from substituents on the benzofuran ring system. For example, a bulky protecting group on one of the diol's hydroxyls will sterically block one face of the molecule, forcing the reaction to proceed from the less hindered face, leading to a high diastereomeric ratio (d.r.).
| Protecting Group (PG) on Diol | Diastereomeric Ratio (d.r.) | Major Diastereomer |
|---|---|---|
| -H (unprotected) | 1.5 : 1 | - |
| -Ac (Acetyl) | 4 : 1 | trans to Acetyl |
| -TBS (tert-Butyldimethylsilyl) | 15 : 1 | trans to TBS |
| -TIPS (Triisopropylsilyl) | >20 : 1 | trans to TIPS |
Rearrangement Pathways in the Synthesis of Benzofuran Derivatives
Molecular rearrangements are powerful tools in organic synthesis that can dramatically alter a carbon skeleton. In the context of benzofuran synthesis, the Claisen rearrangement is of paramount importance. This pericyclic reaction is a [3,3]-sigmatropic shift that typically involves the thermal rearrangement of an allyl aryl ether.
The mechanism is concerted, proceeding through a single, cyclic, six-membered transition state. When an allyl aryl ether is heated, the allyl group migrates from the oxygen atom to the ortho position of the benzene ring. This process forms a transient ortho-allyl cyclohexadienone intermediate, which is non-aromatic. This intermediate rapidly tautomerizes to restore aromaticity, yielding the thermodynamically stable ortho-allylphenol.
This rearranged product is a key precursor for benzofuran synthesis, as it can be directly subjected to the oxidative cyclization conditions described in section 3.1.3 to form the furan ring. The rearrangement is stereospecific, and the stereochemistry of the allyl group can be transferred to the product.
Computational Chemistry Approaches to Understanding Reaction Energetics and Intermediates
To gain deeper insight into the complex mechanisms discussed, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool. DFT calculations allow for the mapping of reaction potential energy surfaces (PES), providing detailed information about the energetics of reactants, intermediates, transition states, and products.
For instance, in the base-catalyzed dehydration of a dihydrobenzofuranol (Section 3.1.2), DFT can be used to:
Calculate the proton affinity of the C2 proton to assess its acidity.
Locate the transition state for the C-O bond cleavage in the E1cB mechanism.
Compute the activation energy barrier (ΔG‡) for this rate-determining step, which can then be correlated with experimental reaction rates.
Similarly, for the diastereoselective cyclopropylidene formation (Section 3.2), computational models can explain the origins of selectivity. By calculating the energies of the competing transition states leading to the different diastereomers, chemists can quantitatively determine why one pathway is favored. These calculations often reveal that subtle non-covalent interactions, such as steric repulsion or hydrogen bonding, are responsible for energy differences of just a few kcal/mol, which can lead to high diastereoselectivity at room temperature.
| Reaction Pathway | Intermediate/Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Oxidative Cyclization (Pd) | syn-Oxypalladation TS | 18.5 | - |
| Oxidative Cyclization (Pd) | anti-Oxypalladation TS | 21.2 | syn* pathway favored |
| Diastereoselective Addition | Transition State A (forms cis product) | 12.1 | - |
| Diastereoselective Addition | Transition State B (forms trans product) | 10.3 | trans product favored |
Advanced Analytical Characterization Techniques for Benzofuran Diol Compounds
Spectroscopic Methods for Comprehensive Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of organic compounds, offering non-destructive and highly detailed molecular insights.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For analogous benzopyran and isocoumarin (B1212949) structures, ¹H and ¹³C NMR data are fundamental for structural assignment. preprints.orgrsc.org
In ¹H NMR spectra of related 3,4-dihydro-2H-1-benzopyran derivatives, protons on the heterocyclic ring typically appear as distinct multiplets. researchgate.netoup.com For instance, the protons at positions H-3 and H-4 in similar dihydropyran ring systems exhibit vicinal coupling constants (³J) that are crucial for determining their relative stereochemistry (cis or trans). preprints.org The aromatic protons and methoxy (B1213986) group protons resonate in their characteristic downfield and upfield regions, respectively.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule, including the quaternary carbons of the aromatic rings and the carbonyl group (if present in a related chromen-4-one structure). rsc.orgresearchgate.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign proton and carbon signals and to piece together the complete molecular structure by observing correlations between neighboring nuclei.
Table 1: Representative ¹H and ¹³C NMR Data for Structurally Similar Benzopyran Compounds
| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |
|---|---|---|
| ¹H | 8.0 - 6.5 | Aromatic Protons |
| ¹H | 5.5 - 4.0 | Heterocyclic Ring Protons (e.g., H-2, H-3, H-4) |
| ¹H | 4.0 - 3.8 | Methoxy (OCH₃) Protons |
| ¹³C | 165 - 150 | Aromatic C-O, C=O (in related structures) |
| ¹³C | 135 - 100 | Aromatic C-H, C-C |
| ¹³C | 80 - 40 | Heterocyclic Ring Carbons (e.g., C-2, C-3, C-4) |
| ¹³C | 60 - 55 | Methoxy (OCH₃) Carbons |
Note: This table provides generalized data ranges based on analogous compounds. Specific values for Einecs 286-764-8 would require direct experimental analysis.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. mbimph.com For a compound like (±)-cis-3-(3,4-Dimethoxyphenyl)-3,4-dihydro-4-hydroxy-7-methoxy-2H-1-benzopyran (C₁₈H₂₀O₅), HRMS can confirm the molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass with a high degree of precision (typically within a few parts per million). preprints.orggoogle.com Techniques like Electrospray Ionization (ESI) are commonly used to generate the molecular ions for analysis. google.comrsc.org
Table 2: HRMS Data Example
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀O₅ |
| Calculated Mass (M+H)⁺ | 317.1389 |
| Observed Mass (M+H)⁺ | Value to be determined experimentally |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netresearchgate.net For the specified compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. google.comresearchgate.net Strong bands around 1250-1000 cm⁻¹ would correspond to C-O stretching from the ether (methoxy) and alcohol functional groups. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. google.comarabjchem.org
Table 3: Expected IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3200 | O-H Stretch | Hydroxyl (-OH) |
| 3000 - 2850 | C-H Stretch | Methoxy (sp³) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
X-ray Diffraction Analysis for Definitive Solid-State Structure Confirmation
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.
Both Gas Chromatography (GC) and Liquid Chromatography (LC) are widely used for the analysis of benzopyran and related flavonoid compounds. nih.govrroij.com High-Performance Liquid Chromatography (HPLC) is particularly well-suited for non-volatile compounds like the one . rsc.orgnih.gov In a typical HPLC method, the compound is passed through a column (e.g., a C18 reversed-phase column) with a suitable mobile phase. mdpi.com A UV detector is often used for detection, as the aromatic rings in the structure absorb UV light. nih.gov The purity is determined by the relative area of the main peak in the chromatogram.
Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), can also be used, sometimes requiring derivatization to increase the compound's volatility. arabjchem.orgresearchgate.net These methods are crucial for quality control, ensuring the compound meets a high standard of purity by separating it from starting materials, byproducts, or isomers. rsc.org
Table 4: Mentioned Compound Names
| Identifier/Name | Chemical Name |
|---|---|
| This compound | (±)-cis-3-(3,4-Dimethoxyphenyl)-3,4-dihydro-4-hydroxy-7-methoxy-2H-1-benzopyran |
Hyphenated Techniques (e.g., GC×GC-TOFMS) for Complex Mixture Analysis
The analysis of benzofuran (B130515) diols, especially within complex matrices like biological extracts or environmental samples, necessitates powerful analytical techniques. Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) has emerged as a highly effective method for this purpose. copernicus.orgmdpi.com
GC×GC utilizes two capillary columns with different stationary phases connected by a modulator. mdpi.com This setup provides a much higher separation capacity compared to conventional one-dimensional GC, allowing for the resolution of co-eluting compounds. copernicus.org When paired with a TOFMS, which offers high-speed data acquisition, it is possible to obtain complete mass spectra for the very narrow peaks produced by the GC×GC system. copernicus.orggcms.cz
Detailed Research Findings:
Research on the analysis of complex organic aerosols has demonstrated the capability of GC×GC-TOFMS to identify a wide range of oxygenated compounds, including derivatives that could be structurally related to benzofurans. copernicus.orgcopernicus.org In studies of bio-oils derived from biomass pyrolysis, GC×GC-TOFMS has been instrumental in identifying numerous compounds, including phenols and benzofuranones, from a highly complex mixture. researchgate.net The technique allows for the creation of structured two-dimensional chromatograms where compounds of similar chemical classes, such as phenol (B47542) diols, group together, facilitating their identification. researchgate.net
For instance, in the analysis of bio-oils, researchers were able to identify and classify compounds into groups like phenols, ketones, and ethers, with specific isomers of these classes being separated and identified. researchgate.net This level of detail is often unachievable with standard GC-MS. The enhanced separation power of GCxGC is crucial when dealing with the isomeric complexity of benzofuran diols in natural or synthetic samples.
Advanced Techniques for Isomeric and Stereoisomeric Differentiation
The differentiation of isomers is a significant challenge in the analysis of benzofuran derivatives. Different positional isomers or stereoisomers (enantiomers and diastereomers) can exhibit vastly different biological activities.
Tandem mass spectrometry (MS/MS) has proven to be a reliable method for differentiating isomers of benzofuran derivatives. chimicatechnoacta.ru By inducing collision-induced dissociation of protonated molecules, unique fragmentation patterns can be generated for each isomer, allowing for their unambiguous identification even when they cannot be separated chromatographically. chimicatechnoacta.ru For example, studies have successfully differentiated between 2- and 6-isomers of (2-dimethylaminopropyl)benzofuran by their distinct MS/MS spectra. chimicatechnoacta.ru
For the separation of stereoisomers, such as enantiomers of 2,3-dihydro-benzofuran-3-ols, specific chemical resolution methods have been developed. One such method involves the transesterification of the racemic mixture with an enantiopure resolving agent, like (R)-pentolactone. ias.ac.in This reaction creates diastereomeric esters that can then be separated using standard chromatographic techniques. ias.ac.in Subsequent removal of the resolving agent yields the pure enantiomers of the benzofuran diol. This approach allows for the preparation and characterization of individual enantiomers, which is essential for studying their specific biological roles. ias.ac.in
Environmental Science Perspectives on Dichlorovinyl and Cyclopropylidene Containing Benzofuran Compounds
Degradation Pathways of Organochlorine Moieties in Environmental Matrices
Organochlorine compounds are known for their persistence in the environment, largely due to the strength of the carbon-chlorine bond. The degradation of the dichlorovinyl moiety attached to a benzofuran (B130515) ring is expected to proceed through several potential pathways, influenced by environmental conditions such as the presence of light, water, and microbial activity.
The primary degradation mechanisms for organochlorine pesticides include dechlorination, oxidation, and mineralization. researchgate.net In the case of a dichlorovinyl group, reductive dechlorination is a key initial step, where chlorine atoms are sequentially removed and replaced with hydrogen atoms. This process can be mediated by various microorganisms under anaerobic conditions. Another potential pathway is oxidation, which can lead to the cleavage of the double bond and the formation of more polar and typically less toxic metabolites. frontiersin.org Advanced oxidation processes, involving hydroxyl radicals, can also contribute to the degradation of such compounds in water. researchgate.net
The complete mineralization of the organochlorine moiety results in the formation of inorganic compounds like carbon dioxide, water, and chloride ions. researchgate.net However, this is often a slow process, and the formation of intermediate chlorinated metabolites is common. The specific degradation pathway and the rate of degradation are highly dependent on the environmental matrix (soil, water, sediment) and the prevailing biotic and abiotic conditions.
Table 1: Potential Degradation Reactions for Dichlorovinyl Moieties
| Reaction Type | Description | Environmental Condition |
| Reductive Dechlorination | Removal of chlorine atoms, replaced by hydrogen. | Anaerobic |
| Oxidation | Cleavage of the C=C double bond, formation of aldehydes, carboxylic acids. | Aerobic, Photolytic |
| Hydrolysis | Replacement of chlorine with a hydroxyl group. | Aqueous |
| Mineralization | Complete breakdown to CO2, H2O, and Cl-. | Biotic and Abiotic |
Photolytic and Hydrolytic Stability of Benzofuran Structures in Aquatic and Terrestrial Systems
The benzofuran ring system itself exhibits a degree of aromatic stability. However, its stability in environmental systems is significantly influenced by sunlight (photolysis) and water (hydrolysis).
Photolytic Stability: Benzofuran and its derivatives can absorb ultraviolet (UV) radiation, which can lead to photochemical transformations. The direct photolysis of benzotriazoles, which share some structural similarities with benzofuran, has been shown to have half-lives ranging from 1.3 to 1.8 days under simulated sunlight. unifr.chresearchgate.net It is plausible that substituted benzofurans would exhibit similar susceptibility to photodegradation. The presence of photosensitizers in natural waters, such as dissolved organic matter, can accelerate photodegradation through the formation of reactive oxygen species like singlet oxygen and hydroxyl radicals. unifr.ch
Hydrolytic Stability: The benzofuran structure is generally resistant to hydrolysis under neutral pH conditions. However, the presence of substituents can alter its stability. For instance, the hydrolysis of some boron complexes of dibenzoylmethane, which contain a heterocyclic ring, is a known degradation pathway in aqueous organic solvents. researchgate.net While the core benzofuran ring is stable, the linkages of the dichlorovinyl and cyclopropylidene groups may be more susceptible to hydrolysis, potentially leading to the cleavage of these groups from the benzofuran core over time, especially under acidic or alkaline conditions.
Table 2: Factors Influencing the Stability of Benzofuran Compounds
| Factor | Influence on Stability |
| Sunlight (UV Radiation) | Can lead to direct and indirect photolysis, breaking down the molecule. |
| pH of Water | Extreme pH values (acidic or alkaline) can promote hydrolysis of substituent groups. |
| Dissolved Organic Matter | Can act as a photosensitizer, accelerating photodegradation. |
| Temperature | Higher temperatures generally increase the rates of both photolytic and hydrolytic degradation. |
Microbial Biotransformation of Cyclopropyl (B3062369) and Dichlorovinyl Analogues in Soil and Water
Microbial activity is a critical factor in the environmental fate of organic compounds. The biotransformation of dichlorovinyl- and cyclopropylidene-containing benzofurans is likely to be a significant degradation pathway in soil and water.
Dichlorovinyl Analogues: Microorganisms have been shown to degrade various organochlorine pesticides. For example, the fungus Trichoderma viride can degrade dieldrin, an organochlorine insecticide. frontiersin.org Bacteria such as Bacillus cereus have been found to utilize dichlorvos, an organophosphate with a dichlorovinyl group, as a carbon source. nih.gov The microbial degradation of the dichlorovinyl moiety on a benzofuran ring would likely involve initial dechlorination, followed by cleavage of the vinyl group and subsequent metabolism of the resulting intermediates.
Cyclopropyl Analogues: The microbial transformation of compounds containing a cyclopropyl ring has been documented. The biotransformation process can involve oxidation, reduction, hydrolysis, and rearrangements, often leading to the opening of the cyclopropane (B1198618) ring. nih.govresearchgate.net Fungi are particularly versatile in their ability to transform a wide range of organic compounds and could play a significant role in the degradation of cyclopropylidene-containing benzofurans. mdpi.com The specific enzymes involved, such as cytochrome P450 monooxygenases, can hydroxylate the cyclopropyl ring, making it more susceptible to further degradation.
A microbial consortium isolated from aquatic systems demonstrated the ability to simultaneously degrade DDT and Lindane, both organochlorine pesticides. bbrc.in This suggests that mixed microbial populations in soil and water could effectively biodegrade complex molecules like substituted benzofurans.
Analytical Methodologies for Tracking Environmental Distribution and Persistence of Related Chemical Species
The accurate detection and quantification of dichlorovinyl- and cyclopropylidene-containing benzofuran compounds in environmental matrices are essential for assessing their distribution, persistence, and potential risks. A variety of analytical techniques can be employed for this purpose.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques commonly used for the analysis of organic pollutants. When coupled with mass spectrometry (MS), these methods provide high sensitivity and selectivity for the identification and quantification of target compounds and their degradation products. nih.govresearchgate.net
For the analysis of these compounds in complex environmental matrices such as soil, sediment, and water, an effective sample preparation step is crucial. This often involves extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), followed by a clean-up step to remove interfering substances. nih.gov The development of matrix effect-free analytical methods is important for achieving accurate and reproducible results. nih.gov
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS for the analysis of polar and semi-polar organic compounds. researchgate.net For volatile compounds, GC-MS with electron ionization (EI) is often the method of choice. The choice of the analytical method depends on the specific physicochemical properties of the target benzofuran derivatives.
Table 3: Analytical Techniques for the Detection of Benzofuran Derivatives
| Technique | Abbreviation | Application |
| High-Performance Liquid Chromatography | HPLC | Separation of non-volatile and thermally labile compounds. |
| Gas Chromatography | GC | Separation of volatile and thermally stable compounds. |
| Mass Spectrometry | MS | Detection and identification of compounds based on mass-to-charge ratio. |
| Solid-Phase Extraction | SPE | Sample pre-concentration and clean-up. |
Applications of Benzofuran Diols in Advanced Chemical Synthesis and Materials Science
Utilization of Benzofuran (B130515) Diols as Precursors for Complex Organic Molecule Construction (e.g., cyclitols, inositols)
Benzofuran diols serve as valuable precursors in the stereoselective synthesis of complex and biologically significant molecules such as cyclitols and inositols. The inherent stereochemistry of the diol can be exploited to control the spatial arrangement of functional groups in the target molecules. For instance, 1,3,3a,7a-tetrahydro-2-benzofuran has been utilized as a key intermediate for synthesizing various bishomoinositol derivatives. researchgate.netresearchgate.net The synthesis often involves a series of transformations including epoxidation, dihydroxylation, and ring-opening reactions to build the polyhydroxylated cyclohexane (B81311) core characteristic of inositols. researchgate.netscispace.com
The synthesis of these complex molecules often begins with the functionalization of the furan (B31954) ring within the benzofuran structure. One common approach involves the oxidation of the furan moiety to generate a 1,4-dicarbonyl unit, which can then undergo intramolecular cyclization reactions. rsc.org This strategy allows for the construction of highly functionalized cyclohexenone intermediates, which are versatile precursors for various cyclitol and inositol (B14025) analogues. The precise control over reaction conditions and the choice of protecting groups are crucial for achieving the desired stereoselectivity in the final products. researchgate.net
The ability to generate diverse stereoisomers of inositols and cyclitols from benzofuran diol precursors is of significant interest in medicinal chemistry, as these compounds are often key components of signaling pathways and can serve as scaffolds for the development of new therapeutic agents. nih.gov
Role in Polymer Chemistry as Co-Monomers for Advanced Materials (e.g., polyesters, polyurethanes)
The diol functionality of Einecs 286-764-8 allows it to act as a monomer in polycondensation and polyaddition reactions, leading to the formation of advanced polymeric materials such as polyesters and polyurethanes. The rigid benzofuran unit, when incorporated into the polymer backbone, can significantly enhance the thermal and mechanical properties of the resulting material.
In the synthesis of polyesters, benzofuran diols can be copolymerized with various dicarboxylic acids or their derivatives. For example, research has been conducted on the incorporation of benzofuro[2,3-b]benzofuran-2,9-dicarboxylic acid with different diols to produce unsaturated polyesters with good thermal and chemical stability. researchgate.net While this example uses a benzofuran dicarboxylic acid, the principle of incorporating the rigid benzofuran structure into a polyester (B1180765) chain is the same when using a benzofuran diol with a diacid. The resulting furan-based polyesters often exhibit properties comparable to or even exceeding those of their petrochemically-derived counterparts like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netmdpi.com
Similarly, in the field of polyurethanes, benzofuran diols can be reacted with diisocyanates to create polymers with unique characteristics. The use of biomass-derived furan diols in polyurethane synthesis has been shown to yield materials with promising triboelectric properties. rsc.org The incorporation of the furan moiety can also introduce reactive sites for further modifications, such as cross-linking through Diels-Alder reactions. rsc.org The properties of the final polyurethane can be tailored by the choice of the diisocyanate and the specific structure of the benzofuran diol. rsc.orggoogle.comacs.org
Table 1: Properties of Polymers Derived from Furan-Based Diols
| Polymer Type | Co-monomers | Key Properties |
| Polyester | Dimethyl 2,5-furandicarboxylate, Ethylene Glycol | High thermal stability, comparable to PET researchgate.net |
| Polyester | Isosorbide, 2,5-furandicarboxylic acid | High glass transition temperature, amorphous mdpi.com |
| Polyurethane | Methylene diphenyl diisocyanate (MDI) | Good thermal stability, potential for cross-linking rsc.org |
| Polyurethane | Various diisocyanates | Promising tribopositive materials for triboelectric applications rsc.org |
Development of Novel Chemical Scaffolds for Diverse Research Applications
The benzofuran core is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active natural products and synthetic compounds. sci-hub.seresearchgate.netrsc.org The unique structure of this compound, with its diol functionality, provides a versatile platform for the development of novel chemical scaffolds with diverse applications in drug discovery and materials science. sci-hub.sersc.org
The benzofuran scaffold can be chemically modified at various positions to generate libraries of new compounds for biological screening. tandfonline.com The hydroxyl groups of the diol can serve as handles for the attachment of different functional groups, allowing for the systematic exploration of structure-activity relationships. researchgate.net For instance, benzofuran derivatives have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. sci-hub.seresearchgate.net
In materials science, the rigid and planar nature of the benzofuran scaffold can be exploited to create materials with interesting photophysical or electronic properties. The ability to functionalize the scaffold allows for the fine-tuning of these properties for specific applications, such as in organic electronics or sensor technology.
Catalytic Applications of Highly Oxygenated Organic Structures
The highly oxygenated structure of benzofuran diols and their derivatives can play a role in catalysis, either as the catalyst itself or as a ligand for a metal catalyst. The oxygen atoms can act as coordination sites for metal ions, influencing the reactivity and selectivity of catalytic transformations.
Research has shown that catalysts supported on activated carbon are active in the hydrodeoxygenation of benzofuran, a reaction relevant to the upgrading of biomass-derived oils. researchgate.net While the benzofuran is the substrate in this case, it highlights the interaction of the benzofuran structure with catalytic systems. Furthermore, furan oxidation using Mn(III)/Co(II) catalysts has been employed in the synthesis of benzofuran derivatives, demonstrating the catalytic manipulation of the furan ring system. rsc.org
The development of catalytic systems for the selective transformation of highly oxygenated compounds is a key area of research for the conversion of biomass into valuable chemicals. nih.gov The structural motifs present in this compound are relevant to this field, and further research may uncover direct catalytic applications for this and related benzofuran diols.
Emerging Research Directions and Interdisciplinary Perspectives for the Benzofuran Diol Compound
Chemoenzymatic Synthesis Approaches for Enhanced Stereoselectivity and Sustainability
The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different biological effects. Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is a powerful strategy for achieving high stereoselectivity in the synthesis of benzofuran (B130515) diols.
Recent research has focused on the use of hydrolases, such as lipases, for the kinetic resolution of racemic mixtures. For instance, lipase-catalyzed kinetic resolution of racemic alcohols possessing a 1,2,3,4-tetrahydroquinoline (B108954) moiety has been demonstrated to be an effective method for producing optically active alcohols. mdpi.com This approach can be adapted for the synthesis of enantiomerically pure benzofuran diols. The process often involves the enantioselective acylation of a diol, where the enzyme selectively acylates one enantiomer, allowing for the separation of the two. A notable example is the use of Novozym 435, an immobilized Candida antarctica lipase (B570770) B, which has shown high catalytic activity and enantioselectivity in the resolution of various alcohols. mdpi.com
Table 1: Enzymes in Stereoselective Synthesis of Benzofuran Precursors
| Enzyme | Reaction Type | Substrate Type | Outcome |
|---|---|---|---|
| Lipases (e.g., Novozym 435, Amano PS-IM) | Kinetic Resolution (Transesterification) | Racemic benzofuran alcohols/diols | High enantiomeric excess of separated stereoisomers |
| Acyltransferase from Mycobacterium smegmatis | Acylation | Alcohols | Optically active esters and remaining alcohols |
Flow Chemistry and Continuous Processing for Efficient and Scalable Synthesis
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and improved scalability. researchgate.netunicam.it These benefits are particularly relevant for the synthesis of complex molecules like benzofuran derivatives.
The application of flow chemistry allows for the use of highly reactive intermediates and hazardous reagents with greater control. researchgate.net For example, metalations of benzofurans using organolithium or organopotassium reagents can be performed safely and efficiently in a continuous flow setup, with reaction times often in the order of seconds. researchgate.net Following the in-flow generation of the metalated benzofuran, it can be reacted with various electrophiles in a subsequent batch or flow step to introduce functional groups.
Moreover, flow chemistry is instrumental in scaling up synthetic routes. A notable example is the development of a robust plug-flow process for the synthesis of a spiro[benzofuran-2,4'-piperidine] building block, a key intermediate for a pharmaceutical agent. acs.org This process was successfully scaled to the kilogram level without the need for large-volume, low-temperature batch reactors. acs.org The integration of in-line purification and analysis techniques further enhances the efficiency of continuous manufacturing processes for benzofuran-based compounds.
Computational Chemistry in Predicting Reactivity and Exploring Conformational Space
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of benzofuran systems. nih.gov By modeling the electronic structure of molecules, chemists can gain insights into reaction mechanisms, predict the regioselectivity of reactions, and design more effective synthetic strategies.
For instance, DFT calculations can be used to determine the global and local reactivity descriptors of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical hardness, and electrophilicity. frontiersin.org These parameters help in identifying the most reactive sites in a molecule for electrophilic or nucleophilic attack. In the context of benzofuran synthesis, computational studies have been employed to elucidate the mechanisms of acid-catalyzed cyclizations and to predict the regioselectivity of such reactions. wuxibiology.com In some cases, initial predictions based on the substrate's ground state were found to be inconsistent with experimental results, leading to a refined model that considers the properties of reaction intermediates. wuxibiology.com
Molecular Electrostatic Potential (MEP) maps are another valuable computational tool, providing a visual representation of the charge distribution within a molecule. This allows for the prediction of sites susceptible to electrophilic or nucleophilic attack and helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems. frontiersin.org
Table 2: Application of Computational Methods in Benzofuran Chemistry
| Computational Method | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of reactivity descriptors (HOMO/LUMO, electrophilicity) | Prediction of reactive sites and regioselectivity |
| Molecular Dynamics (MD) | Exploration of conformational space | Understanding of molecular flexibility and interactions |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzyme-substrate interactions | Elucidation of the basis of enzyme stereoselectivity |
Development of Sustainable and Green Chemistry Routes for Complex Benzofuran Structures
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for benzofuran derivatives. royalsocietypublishing.org This includes the use of more environmentally benign solvents, renewable starting materials, and catalytic systems that minimize waste and energy consumption.
A key focus is the replacement of hazardous reagents and stoichiometric amounts of promoters with catalytic alternatives. For example, there is a growing interest in using earth-abundant and non-toxic metals like iron and copper as catalysts for cross-coupling and cyclization reactions to form the benzofuran ring. unibe.ch Furthermore, the use of green solvents such as water, ionic liquids, or deep eutectic solvents is being explored to reduce the environmental impact of these syntheses. royalsocietypublishing.orgacs.org
Q & A
Q. How should researchers address gaps in publicly available toxicity data for this compound?
- Methodological Answer: Conduct systematic reviews using PRISMA guidelines to identify data gaps. Propose high-throughput screening (HTS) assays to fill these gaps, prioritizing endpoints like genotoxicity (Ames test) and endocrine disruption (YES/YAS assays). Collaborate with open-access repositories to share findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
